molecular formula C17H14N4O2 B5523184 N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 124928-37-6

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5523184
CAS No.: 124928-37-6
M. Wt: 306.32 g/mol
InChI Key: NYBNCWXFISJSRR-UHFFFAOYSA-N
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Description

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of benzoyl hydrazine with 3-phenyl-1H-pyrazole-5-carboxylic acid under reflux conditions in ethanol . The reaction is usually catalyzed by an acid or base to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N’-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a bromine atom on the phenyl ring.

    3-phenyl-1H-pyrazole-5-carbohydrazide: Lacks the benzoyl group.

    N’-benzoyl-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity profiles. Its benzoyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(13-9-5-2-6-10-13)20-21-17(23)15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H,18,19)(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBNCWXFISJSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350661
Record name ST50990192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124928-37-6
Record name ST50990192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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